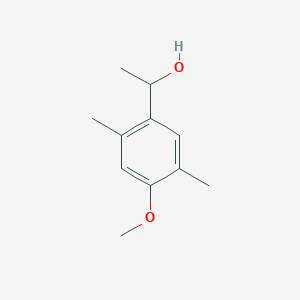

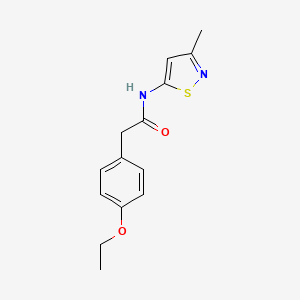

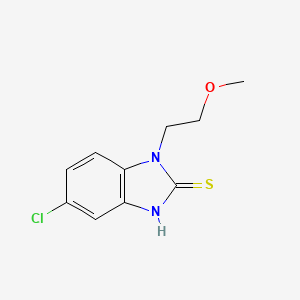

![molecular formula C21H13FN2O4 B2783393 7-氟-2-(5-甲基异噁唑-3-基)-1-苯基-1,2-二氢咯并[2,3-c]吡咯-3,9-二酮 CAS No. 874397-05-4](/img/structure/B2783393.png)

7-氟-2-(5-甲基异噁唑-3-基)-1-苯基-1,2-二氢咯并[2,3-c]吡咯-3,9-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, 7-Fluoro-3,4-dihydronaphthalen-1 (2 H )-one was synthesized according to a literature method . It was dissolved in methanol along with 5-methoxynicotinaldehyde, then a 20% NaOH solution was added .Molecular Structure Analysis

The molecular structure of a similar compound, (E)-7-fluoro-2-((5-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, has been studied . The crystal structure was determined and the atomic coordinates were reported .Chemical Reactions Analysis

While specific chemical reactions involving “7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” are not available, related compounds have been studied. For example, 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products .科学研究应用

抗肿瘤和抗菌应用

-

抗肿瘤活性:相关氟化化合物,特别是具有相似结构模式的化合物,已显示出对某些癌细胞系具有有效的细胞毒性。例如,氟化的 2-(4-氨基苯基)苯并噻唑对人乳腺癌细胞系表现出有效的体外细胞毒性,表明其具有潜在的抗肿瘤应用 (Hutchinson 等人,2001)。

-

抗菌和酶抑制:具有相似化学结构的衍生物已显示出显着的抗菌活性,并对乙酰胆碱酯酶和碳酸酐酶等酶具有抑制作用。这表明在抗菌剂和酶抑制剂的开发中具有潜在的应用 (Kocyigit 等人,2018)。

化学传感和荧光

-

荧光传感:与该化合物相关的某些荧光试剂已有效用于区分基因组中的染色体区域,突出了它们在生物研究和遗传学研究中的潜在用途 (Cuéllar 等人,1991)。

-

离子选择性传感:具有相似结构特征的化合物已被探索用作氟化物等特定离子的化学传感器,展示了可用于环境监测或分析化学应用的敏锐光谱响应 (Peng 等人,2005)。

合成化学和材料科学

- 杂环化合物的合成:为合成相关杂环化合物而开发的方法可能表明 7-氟-2-(5-甲基异恶唑-3-基)-1-苯基-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮在创建具有潜在应用的新型有机材料方面的合成效用,在制药、农用化学品和材料科学中 (Silaichev 等人,2012)。

作用机制

Target of Action

It’s known that isoxazole derivatives, such as 7-fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, have been studied for their potential as cox-1 inhibitors . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain signaling.

Mode of Action

Isoxazole derivatives have been shown to inhibit cox-1, potentially reducing the production of prostaglandins and thereby reducing inflammation .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway by inhibiting COX-1, leading to a decrease in prostaglandin production . This can result in downstream effects such as reduced inflammation and pain signaling.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential COX-1 inhibitory activity. By inhibiting COX-1, the compound could reduce the production of prostaglandins, leading to decreased inflammation and pain signaling .

属性

IUPAC Name |

7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O4/c1-11-9-16(23-28-11)24-18(12-5-3-2-4-6-12)17-19(25)14-10-13(22)7-8-15(14)27-20(17)21(24)26/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZARDMZBVZIRET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

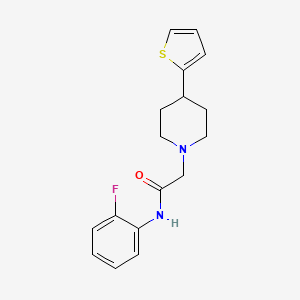

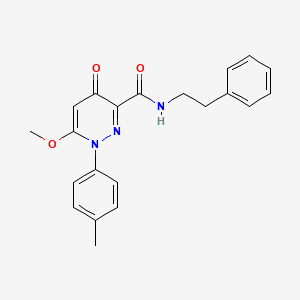

![1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2783320.png)

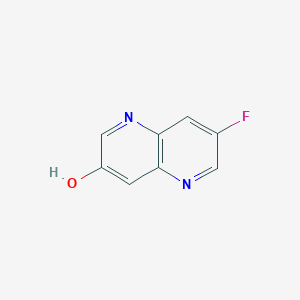

![N-Methyl-N-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783326.png)

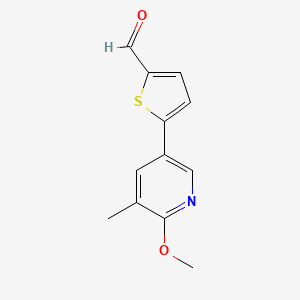

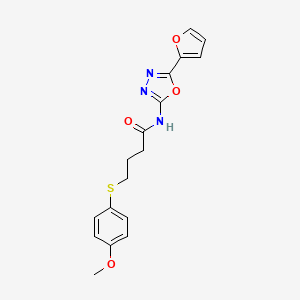

![2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2783328.png)

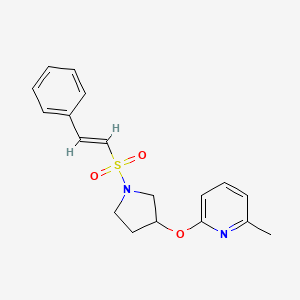

![2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate](/img/structure/B2783331.png)

![1-(benzo[d]isoxazol-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2783333.png)